Cas no 1807259-17-1 (Ethyl 2-cyano-4-ethyl-5-methoxybenzoate)

Ethyl 2-cyano-4-ethyl-5-methoxybenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-4-ethyl-5-methoxybenzoate
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- インチ: 1S/C13H15NO3/c1-4-9-6-10(8-14)11(7-12(9)16-3)13(15)17-5-2/h6-7H,4-5H2,1-3H3
- InChIKey: ANUFOACMTPYGRX-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C(=O)OCC)C(C#N)=CC=1CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 307
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 59.3
Ethyl 2-cyano-4-ethyl-5-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010002309-500mg |
Ethyl 2-cyano-4-ethyl-5-methoxybenzoate |
1807259-17-1 | 97% | 500mg |
839.45 USD | 2021-07-06 | |
Alichem | A010002309-250mg |
Ethyl 2-cyano-4-ethyl-5-methoxybenzoate |
1807259-17-1 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010002309-1g |
Ethyl 2-cyano-4-ethyl-5-methoxybenzoate |
1807259-17-1 | 97% | 1g |
1,504.90 USD | 2021-07-06 |
Ethyl 2-cyano-4-ethyl-5-methoxybenzoate 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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7. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
Ethyl 2-cyano-4-ethyl-5-methoxybenzoateに関する追加情報
Comprehensive Overview of Ethyl 2-cyano-4-ethyl-5-methoxybenzoate (CAS No. 1807259-17-1)
Ethyl 2-cyano-4-ethyl-5-methoxybenzoate (CAS No. 1807259-17-1) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates and fine chemical synthesis. This ester derivative, characterized by its cyano and methoxy functional groups, is widely utilized in the development of bioactive molecules and advanced materials. Its unique structural features make it a valuable building block in modern synthetic chemistry.
The molecular formula of Ethyl 2-cyano-4-ethyl-5-methoxybenzoate is C13H15NO3, with a molecular weight of 233.26 g/mol. The compound exhibits a pale yellow to white crystalline appearance under standard conditions. Its solubility profile includes moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane, while being sparingly soluble in water. These properties make it particularly suitable for reactions in organic media.
One of the most prominent applications of Ethyl 2-cyano-4-ethyl-5-methoxybenzoate is its role as a key intermediate in the synthesis of pharmaceutical compounds. Researchers have explored its potential in creating molecules with anti-inflammatory, antimicrobial, and anticancer properties. The cyano group in the structure serves as a versatile handle for further chemical modifications, enabling the creation of diverse molecular architectures.
In recent years, the demand for Ethyl 2-cyano-4-ethyl-5-methoxybenzoate has increased due to its utility in material science applications. The compound's aromatic core and functional groups make it an attractive precursor for designing organic electronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. This aligns with the growing global interest in sustainable energy solutions and advanced display technologies.
The synthesis of Ethyl 2-cyano-4-ethyl-5-methoxybenzoate typically involves esterification and substitution reactions starting from appropriately substituted benzoic acid derivatives. Modern synthetic approaches emphasize green chemistry principles, utilizing catalytic methods and environmentally benign solvents to improve the sustainability of the production process. These advancements respond to the chemical industry's increasing focus on eco-friendly manufacturing practices.
Quality control of Ethyl 2-cyano-4-ethyl-5-methoxybenzoate is maintained through advanced analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods ensure the compound meets the stringent purity requirements for pharmaceutical and high-tech applications, typically exceeding 98% purity for most commercial grades.
Storage and handling recommendations for Ethyl 2-cyano-4-ethyl-5-methoxybenzoate include keeping the material in a cool, dry place away from direct sunlight and moisture. While the compound is stable under normal laboratory conditions, proper personal protective equipment should be used when handling the powder form to prevent inhalation or contact with eyes and skin, following standard laboratory safety protocols.
The global market for Ethyl 2-cyano-4-ethyl-5-methoxybenzoate has shown steady growth, driven by expanding applications in pharmaceutical research and specialty chemicals. Major producers are concentrated in Asia, Europe, and North America, with supply chains adapting to meet the increasing demand from research institutions and industrial users. Market analysts project continued growth in the coming years as new applications emerge in materials science and drug development.
Recent scientific literature highlights innovative uses of Ethyl 2-cyano-4-ethyl-5-methoxybenzoate in medicinal chemistry. Several research groups have reported its incorporation into novel drug candidates targeting various disease pathways. The compound's structural flexibility allows for the creation of diverse molecular scaffolds, making it particularly valuable in fragment-based drug discovery approaches that are gaining popularity in pharmaceutical research.
Environmental considerations regarding Ethyl 2-cyano-4-ethyl-5-methoxybenzoate focus on proper waste disposal and biodegradation pathways. While the compound is not classified as highly hazardous, responsible handling and disposal practices are recommended to minimize environmental impact. Researchers are investigating microbial degradation methods as part of broader efforts to develop sustainable chemical processes.
For researchers working with Ethyl 2-cyano-4-ethyl-5-methoxybenzoate, several analytical standards and reference materials are commercially available to ensure accurate characterization and quantification. These resources support quality assurance in both academic and industrial settings, facilitating reproducible research outcomes and reliable process development.
The future outlook for Ethyl 2-cyano-4-ethyl-5-methoxybenzoate appears promising, with potential applications emerging in areas such as agrochemicals, specialty polymers, and advanced material coatings. As synthetic methodologies continue to evolve and analytical techniques become more sophisticated, the full potential of this versatile compound is likely to be further unlocked in the coming decade.
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